Thunberginol C

Descripción general

Descripción

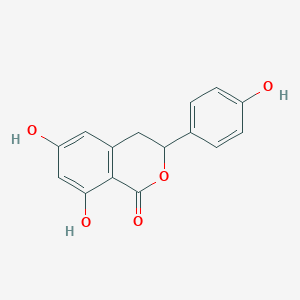

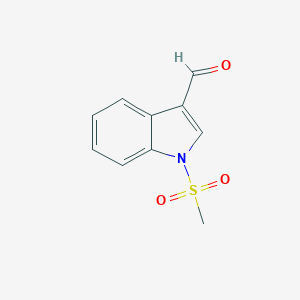

Thunberginol C is a dihydroisocoumarin found in Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii . It has been identified as a natural product that can be isolated from Hydrangea macrophyll .

Synthesis Analysis

This compound has been synthesized using 3,5-dimethoxyphenylacetic acid as a starting material. The synthesis process involves Friedel–Craft acylation, regioselective formylation, and oxidative cyclisation reactions .Molecular Structure Analysis

The molecular formula of this compound is C15H12O5 . It has a molar mass of 272.25 g/mol .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found to inhibit corticosterone-induced decrease in MTT and increase in LDH .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 595.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 232.0±23.6 °C .Aplicaciones Científicas De Investigación

Prevención de Trastornos Neurológicos

Thunberginol C ha sido estudiado por su potencial en la prevención de trastornos neurológicos inducidos por el estrés. Las investigaciones sugieren que puede reducir los niveles plasmáticos de TNF-α, la neuroinflamación y el estrés oxidativo, lo que indica su potencial terapéutico en este campo .

Atenuación de la Ansiedad Inducida por el Estrés

Los estudios han demostrado que this compound puede atenuar la ansiedad inducida por el estrés en modelos de ratones, lo que lo convierte en un candidato prometedor para futuras investigaciones en aplicaciones de salud mental .

Propiedades Antiinflamatorias

El compuesto ha demostrado propiedades antiinflamatorias al reducir los niveles plasmáticos de TNF-α, lo que podría ser beneficioso para el tratamiento de diversas afecciones inflamatorias .

Reducción del Estrés Oxidativo

This compound puede desempeñar un papel en la reducción del estrés oxidativo, que está relacionado con numerosas enfermedades crónicas y procesos de envejecimiento .

Ingrediente Activo en Medicina Herbal

Se identifica como un ingrediente activo en Hydrangea macrophylla, lo que sugiere su importancia en las formulaciones de la medicina herbal .

Antioxidante Potencial

Debido a su papel en la lucha contra el estrés oxidativo, this compound podría servir como un agente antioxidante potencial en aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Thunberginol C, a natural product isolated from Hydrangea macrophylla, has been found to exhibit anti-allergic and antimicrobial activities . The primary targets of this compound are the cells involved in allergic reactions and microbial infections .

Mode of Action

This compound inhibits the degranulation process in cells, which is a key step in the release of mediators involved in allergic reactions . It also inhibits the increase in intracellular free Ca2+ levels, an essential process for the degranulation and production of cytokines . This suggests that this compound interacts with its targets by modulating intracellular processes both before and after the increase in intracellular free Ca2+ levels .

Biochemical Pathways

This compound affects the biochemical pathways involved in allergic reactions and microbial infections. It inhibits the degranulation process and the production of cytokines, which are key components of the immune response . By inhibiting these processes, this compound can potentially reduce the symptoms associated with allergic reactions and microbial infections.

Result of Action

This compound has been found to have protective effects against stress-induced anxiety . It prevents corticosterone-induced neuronal cell death and reduces plasma TNF-α level, neuroinflammation, and oxidative stress . These molecular and cellular effects suggest that this compound could be a potential therapeutic agent for stress-induced neurological disorders .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thunberginol C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to protect human pulmonary epithelial cells (BEAS-2B) from injury induced by lipopolysaccharide (LPS) in vitro

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by protecting cortical neurons against neurotoxicity of corticosterone (CORT), a stress hormone . It also blocks CORT-induced hippocampal synaptic deficit via regulating Akt signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It prevents CORT-induced neuronal cell death and reduces plasma TNF-α level and neuroinflammation and oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to prevent CORT-induced neuronal cell death and restraint stress-induced anxiety . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.

Propiedades

IUPAC Name |

6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAITHDYVBQITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438304 | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147517-06-4 | |

| Record name | 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147517-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thunberginol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THUNBERGINOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)